Reversed Regioselectivity in Cycloaddition Versus Methyl Styryl Sulfide and Sulfoxide
In [3+2] cycloadditions with nitrile oxides, the regiochemical outcome is inverted for methyl styryl sulfone relative to its sulfide and sulfoxide analogs. While methyl styryl sulfides exhibit high regioselectivity for one adduct, the sulfone produces the regioisomeric adduct as the major product, a qualitative inversion documented to be 'reversed' [1]. This fundamental mechanistic distinction means the choice of oxidation state acts as a reaction switch, dictating which carbon of the dipolarophile forms a bond, and is not a matter of simple rate acceleration.
| Evidence Dimension | Reaction Regioselectivity (Regioisomeric Outcome) |
|---|---|
| Target Compound Data | Reversed regioselectivity; major adduct is the regioisomer opposite to that from the sulfide. |
| Comparator Or Baseline | Methyl styryl sulfide (highly regioselective for one regioisomer) and methyl styryl sulfoxide (reduced selectivity). |
| Quantified Difference | Qualitative reversal – not a numerical ratio, but a change in the identity of the major regioisomeric product. |
| Conditions | Cycloadditions with benzo- and mesitonitrile oxide; Tetrahedron 1983, 39, 689-699. |
Why This Matters
For synthetic chemists, this dictates which constitutional isomer is synthesized; selecting the wrong analog leads to a different, incorrect final compound architecture, directly impacting experimental validity and downstream results.
- [1] Caramella, P.; Albini, E.; Bandiera, T.; Coda, A. Corsico; Grünanger, P.; Albini, F. Marinone. Selectivity in cycloadditions—XI. Cycloadditions of nitrile oxides to methyl styryl sulfides, sulfoxides and sulfones. Regiochemistry. Tetrahedron 1983, 39 (4), 689–699. View Source
